molecular formula C23H27F3N4O8 B2905148 Thalidomide-O-amido-C6-NH2 TFA

Thalidomide-O-amido-C6-NH2 TFA

Cat. No.: B2905148
M. Wt: 544.5 g/mol
InChI Key: KNNGJZWEJKPKSW-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate (Cereblon Ligand-Linker Conjugates 11 TFA) is a synthetic molecule designed for use in proteolysis-targeting chimeras (PROTACs). It combines a thalidomide-derived cereblon (CRBN) E3 ligase-binding moiety with a linker, enabling the assembly of bifunctional PROTACs that recruit CRBN for targeted protein degradation. The trifluoroacetate (TFA) counterion enhances solubility and stability during synthesis and purification. This compound is critical for hijacking the ubiquitin-proteasome system to degrade disease-relevant proteins, such as oncogenic targets .

Properties

IUPAC Name

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNGJZWEJKPKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C6-NH2 (TFA) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Thalidomide-O-amido-C6-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-amido-C6-NH2 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C6-NH2 (TFA) with modified functional groups .

Scientific Research Applications

Thalidomide-O-amido-C6-NH2 (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in cancer and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes

Mechanism of Action

The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) involves its role as a ligand for the E3 ubiquitin ligase cereblon. The compound binds to cereblon, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome.

Comparison with Similar Compounds

Comparison with Similar E3 Ligase Ligand-Linker Conjugates

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate
  • Core Ligand : Thalidomide-based CRBN binder.
  • Linker Attachment : Achieved via amide coupling using primary amine linkers (e.g., Scheme 53, 55 in ).
  • Synthesis :
    • Step 1: Reaction with chloroacetyl chloride under basic conditions.
    • Step 2: Boc deprotection using trifluoroacetic acid (TFA).
    • Step 3: Coupling with acryloyl chloride to introduce cysteine-targeting groups.
    • Yield : 76% over three steps ().
VHL Ligand-Linker Conjugates (e.g., Compound 208)
  • Core Ligand : Von Hippel-Lindau (VHL) binder derived from hydroxyproline.
  • Linker Attachment: Mitsunobu reaction or nucleophilic substitution (e.g., tosylate displacement).
  • Synthesis :
    • Catalytic reduction of O-benzyl groups followed by amine coupling.
    • Yield : 62–81% depending on conjugate ().
IAP Ligand-Linker Conjugates (e.g., Bestatin Derivatives)
  • Core Ligand : Bestatin (IAP inhibitor).
  • Linker Attachment : Amide or ester bonds.
    • Amide coupling using EDC/HOBt yields 81–89%.
    • Ester coupling yields drop to 36% ().
DCAF15/16-Targeting Conjugates
  • Core Ligand : Aryl sulfonamides (DCAF15) or methyl ester derivatives (DCAF16).
  • Linker Attachment : Thiol-reactive acryloyl groups.
  • Synthesis :
    • Multi-step protocols involving TFA deprotection and acryloylation.
    • Yield : 18–22% for DCAF16 degraders ().

Key Comparative Data

Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates

Compound E3 Ligase Target Linker Type Synthetic Yield Solubility (TFA Salt) Degradation Efficiency (nM DC50)*
25 Trifluoroacetate CRBN Amide/PEG-based 76% High 1–10 (BRD4, STAT3)
VHL Ligand Conjugate 208 VHL Tosylate/PEG 62–81% Moderate 5–50 (HIF-1α)
Bestatin Derivative 200 IAP Amide/Ester 36–89% Low 10–100 (cIAP1)
DCAF16 Degrader 311 DCAF16 Acryloyl 18–22% Low 50–200 (RBM39)

*DC50: Half-maximal degradation concentration. Data compiled from .

Functional and Mechanistic Insights

  • CRBN-Based Conjugates (25 Trifluoroacetate) :
    • Superior solubility due to TFA counterion.
    • Broad substrate scope for neo-substrate recruitment (e.g., IKZF1/3, CK1α) .
  • VHL-Based Conjugates :
    • Higher selectivity for hypoxia-related targets but require longer linkers for ternary complex formation .
  • IAP-Based Conjugates :
    • Lower efficiency due to ester bond instability but useful for immune-related targets .
  • DCAF-Targeting Conjugates :
    • Narrower substrate range (e.g., RBM39) but emerging in hematological malignancies .

Challenges and Limitations

  • 25 Trifluoroacetate: Potential off-target effects from CRBN’s pleiotropic roles.
  • VHL Conjugates : Sensitivity to linker length and steric hindrance.
  • DCAF Conjugates : Low synthetic yields complicate scalability.

Biological Activity

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Cereblon Ligand-Linker Conjugate 11 Trifluoroacetate, represent a significant advancement in targeted protein degradation technologies, particularly through the Proteolysis Targeting Chimera (PROTAC) approach. This article explores the biological activity of this compound, detailing its mechanisms, applications, and comparative studies with other ligands.

E3 Ligase Ligand-Linker Conjugates 25 facilitate the selective degradation of proteins by recruiting them to the E3 ubiquitin ligase cereblon. The mechanism can be summarized as follows:

  • Formation of Ternary Complexes : The conjugate binds to both the target protein and cereblon, forming a ternary complex.
  • Ubiquitination : This complex promotes the transfer of ubiquitin molecules to lysine residues on the target protein.
  • Proteasomal Degradation : Ubiquitinated proteins are recognized by the proteasome and subsequently degraded.

This process enhances specificity for target proteins while minimizing off-target effects, a significant advantage over traditional small molecule inhibitors .

Biological Activity and Applications

E3 Ligase Ligand-Linker Conjugates 25 exhibit notable biological activity across various disease models, particularly in cancer and neurodegenerative disorders. By targeting specific proteins involved in disease pathology, these conjugates offer a novel therapeutic strategy. Key applications include:

  • Cancer Therapy : Targeting oncogenic proteins for degradation.
  • Neurodegenerative Disorders : Degrading misfolded or aggregated proteins that contribute to disease progression.

The ability to selectively degrade proteins has positioned PROTACs as promising candidates in drug development .

Comparative Analysis with Other E3 Ligase Ligands

To illustrate the uniqueness of E3 Ligase Ligand-Linker Conjugates 25, a comparison with other E3 ligase ligands is presented in the table below:

Compound NameE3 Ligase TargetUnique Features
E3 Ligase Ligand-Linker Conjugate 16VHLUtilizes von Hippel-Lindau E3 ligase for targeting
E3 Ligase Ligand-Linker Conjugate 11MDM2Targets MDM2 for degradation of p53
E3 Ligase Ligand-Linker Conjugate 5IAPInhibitor of Apoptosis Protein targeted
E3 Ligase Ligand-Linker Conjugate 25 Cereblon Specific design for cereblon binding; versatile across multiple disease states

E3 Ligase Ligand-Linker Conjugates 25 stand out due to their specific design for cereblon binding, enabling effective degradation of a wide range of targets involved in various cellular processes .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of E3 Ligase Ligand-Linker Conjugates 25 in various experimental settings:

  • In Vitro Studies : Research indicates that these conjugates can induce degradation of target proteins at sub-nanomolar concentrations, showcasing their potency .
  • In Vivo Applications : Clinical trials have begun to explore their therapeutic potential. For instance, interim results from trials using PROTACs have shown promising responses in patients with metastatic castration-resistant prostate cancer .

Q & A

Q. What is the structural composition and mechanistic role of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate in PROTAC design?

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate consists of two key components:

  • E3 ligase ligand : A cereblon-binding moiety derived from thalidomide analogs, which recruits the ubiquitin-proteasome system .
  • Linker : A chemical bridge (e.g., 6-2-2-6 configuration) that balances hydrophobicity and hydrophilicity, enabling spatial coordination between the target protein and E3 ligase .
    The trifluoroacetate counterion enhances solubility and stability during synthesis . Mechanistically, the conjugate facilitates polyubiquitination of the target protein, leading to proteasomal degradation via PROTAC technology .

Q. How is E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate synthesized and purified for research applications?

Synthesis involves:

  • Step 1 : Covalent conjugation of the E3 ligase ligand (e.g., thalidomide derivative) to the linker using pentafluorophenyl trifluoroacetate-mediated coupling in aprotic solvents .
  • Step 2 : Purification via reverse-phase HPLC (>99% purity) to remove unreacted intermediates and trifluoroacetate byproducts .
  • Step 3 : Validation using LC-MS and NMR to confirm molecular weight and structural integrity .

Q. What experimental controls are critical when evaluating PROTAC efficiency using this conjugate?

  • Negative controls : Use linker-only or ligand-only analogs to confirm degradation is E3 ligase-dependent .
  • Competition assays : Co-treatment with excess free E3 ligase ligand to block PROTAC activity .
  • Proteasome inhibition : Validate degradation is proteasome-mediated (e.g., using MG-132) .

Advanced Research Questions

Q. How can linker length and chemistry be optimized to enhance target protein degradation efficiency?

  • Rational design : Test linkers with varying polyethylene glycol (PEG) units or alkyl chains to modulate flexibility and solvent-accessible surface area .
  • Structure-activity relationship (SAR) studies : Compare degradation efficiency (DC₅₀) across linker variants using quantitative Western blotting .
  • Computational modeling : Predict ternary complex stability (E3 ligase-PROTAC-target) using molecular dynamics simulations .

Q. What analytical methods resolve contradictions in PROTAC activity data (e.g., variable DC₅₀ across cell lines)?

  • Tissue-specific E3 ligase expression profiling : Quantify cereblon levels via qPCR or flow cytometry to correlate with degradation efficiency .
  • Mass spectrometry imaging (MSI) : Map intracellular distribution of the conjugate to identify bioavailability limitations .
  • Kinetic assays : Measure ubiquitination rates in vitro using recombinant E3 ligase and target protein .

Q. How can off-target effects of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate be systematically characterized?

  • Global proteomics : Perform tandem mass tagging (TMT)-based proteomics to identify non-target proteins degraded post-treatment .
  • CRISPR screens : Use genome-wide knockout libraries to identify synthetic lethal interactions or resistance mechanisms .
  • Ternary complex stabilization assays : Employ cryo-EM to visualize unintended E3 ligase-PROTAC-protein interactions .

Q. Methodological Notes

  • Key references : Prioritize protocols from peer-reviewed studies on PROTAC synthesis and ubiquitination assays .
  • Data validation : Replicate findings in ≥3 biological replicates and use orthogonal methods (e.g., SPR for binding affinity, CETSA for target engagement) .

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